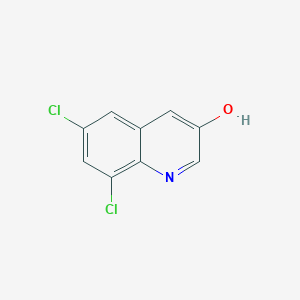

6,8-Dichloroquinolin-3-ol

Description

Overview of Quinoline (B57606) Derivatives as Privileged Heterocyclic Scaffolds in Academic Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in the realms of medicinal and materials chemistry. researchgate.netrsc.orgdergipark.org.tr This nitrogen-containing bicyclic system is not only a component of various biologically significant natural products but also a "privileged structure" in drug discovery. nih.govresearchgate.net The versatility of the quinoline nucleus allows for the introduction of a wide array of substituents, enabling researchers to fine-tune its chemical and pharmacological properties. researchgate.net This adaptability has led to the development of a vast library of quinoline derivatives with a broad spectrum of biological activities. nih.gov

In academic and industrial research, quinoline derivatives are extensively studied for their potential therapeutic applications. rsc.org They have been identified as potent agents in various capacities, including as antibacterial, antiviral, anticancer, anti-inflammatory, and antimalarial compounds. researchgate.netresearchgate.net The mechanism of action often relates to the ability of the quinoline scaffold to interact with biological targets such as DNA and enzymes. researchgate.net For instance, certain quinoline derivatives can bind to DNA, hinder its synthesis, and induce oxidative stress, which are key mechanisms in cancer therapy. researchgate.net The structural flexibility of the quinoline core provides a vital platform for the design and synthesis of novel therapeutic agents, making it a subject of continuous and intensive investigation in the field of drug development. researchgate.nettubitak.gov.tr

Contextualization of Halogenated Quinolinols within Advanced Organic and Medicinal Chemistry Research

The introduction of halogen atoms into the quinoline scaffold, particularly in combination with a hydroxyl group to form halogenated quinolinols, significantly influences the molecule's physicochemical and biological properties. Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. nih.gov The presence of halogens, such as chlorine, can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, which in turn can affect its absorption, distribution, and efficacy. solubilityofthings.com

In the context of quinolinols, electrophilic halogenation is a common method for synthesizing these derivatives. acs.orgresearchgate.netacs.org The position of halogen substitution is crucial and can be directed by the reaction conditions, such as the pH. researchgate.net For example, studies on 8-quinolinol have shown that chlorination and bromination favor substitution at the 5-position under acidic conditions and the 7-position in basic media. researchgate.net The strategic placement of halogen atoms on the quinoline ring can lead to compounds with enhanced biological activities. For instance, chlorinated quinoline derivatives are integral to the synthesis of various pharmaceutical agents. nih.gov The resulting halogenated quinolinols are valuable intermediates and target molecules in the development of new drugs, particularly in the areas of antimicrobial and anticancer research. Research into multiply halogenated quinolines explores how different substitution patterns can be achieved and how these patterns influence the molecule's reactivity and potential for further functionalization. researchgate.net

Research Focus on 6,8-Dichloroquinolin-3-ol within Contemporary Chemical Science

Within the broad class of halogenated quinolinols, this compound is a specific isomer that has been a subject of interest in chemical synthesis. Its structure features chlorine atoms at positions 6 and 8 of the quinoline ring and a hydroxyl group at position 3. While extensive research has been conducted on other isomers like 5,7-dichloro-8-hydroxyquinoline, specific literature focusing on the synthesis, reactivity, and biological applications of this compound is more specialized. solubilityofthings.comcymitquimica.com

The primary focus of research involving this compound appears to be its availability as a chemical building block for further synthetic transformations. Chemical suppliers list it as a reagent for research and development, indicating its utility in the construction of more complex molecules. fluorochem.co.uk The synthesis of related structures, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, highlights the use of di-halogenated quinolines as synthons for creating novel heterocyclic systems, like pyrazolo[4,3-c]quinolines. researchgate.net While detailed studies on the specific biological activities of this compound are not widely published in mainstream literature, its structural motifs are found in compounds investigated for various therapeutic properties. The presence of the dichloro-substitution pattern is a common feature in molecules designed to modulate biological targets.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 860232-88-8 |

| Molecular Formula | C₉H₅Cl₂NO |

| Molecular Weight | 214.05 g/mol |

| IUPAC Name | This compound |

| Purity | 95% |

| LogP | 3.035 |

Data sourced from Fluorochem fluorochem.co.uk

Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2NO |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

6,8-dichloroquinolin-3-ol |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H |

InChI Key |

IMCVULXDORMWHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 6,8 Dichloroquinolin 3 Ol and Its Analogs

Established Synthetic Pathways for Quinoline (B57606) Ring Systems

A variety of named reactions have been developed for the synthesis of the quinoline core, each offering a unique approach to ring construction and substitution patterns.

Gould-Jacobs and Friedländer Cyclizations

The Gould-Jacobs reaction is a versatile method for preparing quinolines, particularly 4-hydroxyquinoline derivatives. wikipedia.org The synthesis commences with the condensation of an aniline with an alkoxymethylenemalonic ester or an acylmalonic ester, which results in the formation of an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes a thermal cyclization, a 6-electron process, to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation afford the 4-hydroxyquinoline. wikipedia.org This reaction is particularly effective when using anilines that possess electron-donating groups at the meta-position. wikipedia.org An illustrative example is the synthesis of 4,7-dichloroquinoline, a precursor to antimalarial drugs. wikipedia.org

The Friedländer synthesis provides a direct route to quinoline derivatives through the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. jk-sci.comwikipedia.org This reaction can be catalyzed by either acids or bases. jk-sci.comwikipedia.org The mechanism involves an initial aldol condensation followed by cyclodehydration to form the quinoline ring. alfa-chemistry.com A key requirement for the carbonyl component is the presence of an α-active hydrogen to facilitate ring closure. jk-sci.com This method is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com

| Reaction | Starting Materials | Key Features | Product |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Thermal cyclization, forms 4-hydroxyquinolines | 4-Hydroxyquinoline derivatives |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or base-catalyzed condensation | Substituted quinolines |

Pfitzinger, Skraup, and Doebner-von Miller Reactions

The Pfitzinger reaction offers a pathway to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. jptcp.com The reaction begins with the hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. jptcp.com

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguniroma1.itchemeurope.compharmaguideline.com The reaction is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com The resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring. pharmaguideline.com This reaction is known for its often vigorous nature, which can be moderated by the addition of ferrous sulfate. wikipedia.orgchemeurope.com

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. jptcp.com This method provides a more versatile route to a wider range of substituted quinoline derivatives compared to the traditional Skraup synthesis.

| Reaction | Starting Materials | Key Features | Product |

| Pfitzinger | Isatin, Carbonyl compound, Base | Forms quinoline-4-carboxylic acids | Quinoline-4-carboxylic acid derivatives |

| Skraup | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Vigorous reaction, often requires moderation | Quinoline and its derivatives |

| Doebner-von Miller | Aniline, α,β-Unsaturated aldehyde/ketone | More versatile than the Skraup synthesis | Substituted quinolines |

Conrad-Limpach Condensations

The Conrad-Limpach synthesis is a key method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgnih.gov The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The initial step is the formation of a Schiff base, which upon heating, undergoes cyclization to form the 4-hydroxyquinoline. wikipedia.org The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures, the reaction favors the formation of the enamine that leads to the 4-hydroxyquinoline (kinetic product). At higher temperatures, the reaction can proceed through an amide intermediate, leading to a 2-hydroxyquinoline (thermodynamic product), a variation known as the Knorr quinoline synthesis. wikipedia.org The cyclization step often requires high temperatures, and the use of high-boiling inert solvents can significantly improve the yields. nih.gov

Intermolecular and Intramolecular Cyclization Strategies

Beyond the classical named reactions, various intermolecular and intramolecular cyclization strategies have been developed for quinoline synthesis. These methods often employ transition metal catalysts to facilitate the formation of the quinoline ring. For example, the reaction between o-aminoaryl aldehydes or ketones and terminal alkynes can be catalyzed by various metals to produce quinolines.

Intramolecular cyclization of appropriately substituted precursors is another powerful strategy. For instance, N-propargyl anilines can undergo cyclization to form quinolines. These reactions can be promoted by various reagents and catalysts, offering a high degree of control over the substitution pattern of the final product.

Targeted Synthesis of Dichlorinated Quinoline Scaffolds

The synthesis of dichlorinated quinolines, such as 6,8-dichloroquinolin-3-ol, can be approached in two primary ways: by starting with a pre-dichlorinated aniline derivative and constructing the quinoline ring, or by synthesizing the quinoline core first and then introducing the chlorine atoms.

One example of synthesizing a dichlorinated quinoline scaffold is the preparation of 6,7-dichloro-5,8-quinolinedione derivatives. mdpi.com The synthesis of some derivatives of 6,8-dichloroquinoline (B1583623) has also been reported. acs.org These syntheses likely involve multi-step sequences, potentially starting from dichlorinated precursors.

Strategies for Regioselective Halogenation on the Quinoline Nucleus

The direct halogenation of the quinoline ring is a common method for introducing halogen substituents. The position of halogenation is influenced by the reaction conditions and the directing effects of existing substituents on the quinoline ring.

Electrophilic aromatic substitution on the quinoline ring typically occurs on the benzene (B151609) portion of the molecule. Chlorination of quinoline in the presence of sulfuric acid and a silver salt has been shown to produce a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org By controlling the reaction conditions, such as the duration of the reaction and the stoichiometry of the reagents, the formation of the dichloro-derivative can be favored. pjsir.org

For the regioselective halogenation at specific positions, directing groups can be employed. For instance, remote C-H halogenation of 8-substituted quinolines at the C5-position has been achieved using metal-free protocols. rsc.orgresearchgate.net These methods often utilize N-oxides or other directing groups to control the position of halogenation. Such strategies offer a powerful tool for the synthesis of specifically substituted haloquinolines.

| Strategy | Reagents | Key Features | Product |

| Direct Chlorination | Quinoline, Cl₂, H₂SO₄, Ag₂SO₄ | Electrophilic aromatic substitution | Mixture of mono- and di-chloroquinolines |

| Directed Halogenation | 8-Substituted quinoline, Halogen source | Metal-free, regioselective | C5-halogenated quinoline |

Hydroxyl Group Introduction and Functionalization at Position 3

The direct C-H hydroxylation at the C-3 position of a pre-formed 6,8-dichloroquinoline ring is a challenging transformation. Therefore, the synthesis of quinolin-3-ols typically involves constructing the heterocyclic ring from precursors that already contain the required oxygen functionality. One plausible approach is an adaptation of classical quinoline syntheses, such as the Conrad-Limpach or Doebner-von Miller reactions, which traditionally yield quinolin-4-ols or other derivatives mdpi.com.

A common strategy involves the cyclization of an appropriately substituted aniline with a three-carbon component. For this compound, the synthesis would likely commence with 2,4-dichloroaniline. This starting material could be reacted with a molecule like ethyl 3,3-diethoxypropanoate or a similar β-ketoester derivative under acidic conditions. The subsequent cyclization and aromatization steps would yield the desired quinolin-3-ol core.

Once the 3-hydroxyquinoline scaffold is obtained, the hydroxyl group serves as a versatile handle for further functionalization. Standard organic transformations can be employed to introduce a wide variety of functional groups at this position, significantly expanding the chemical diversity of the derivatives.

Table 1: Representative Functionalizations of the 3-Hydroxyl Group

| Reaction Type | Reagents | Product Class |

| Etherification | Alkyl halides (e.g., R-Br), Base (e.g., NaH, K₂CO₃) | 3-Alkoxyquinolines |

| Esterification | Acyl chlorides (e.g., RCOCl), Base (e.g., Pyridine) | 3-Acyloxyquinolines |

| Sulfonylation | Sulfonyl chlorides (e.g., RSO₂Cl), Base | 3-Sulfonyloxyquinolines |

These functionalization reactions are crucial for modulating the physicochemical and biological properties of the parent compound.

Multi-Step Synthetic Sequences for Complex Derivatives

The this compound core is a valuable starting point for the assembly of more complex, often biologically active, molecules through multi-step synthetic sequences youtube.comyoutube.comyoutube.comyoutube.comyoutube.com. These sequences are designed to build upon the initial scaffold by adding new rings and functional groups in a controlled manner. For instance, a multi-step synthesis could begin with the O-alkylation of the 3-hydroxyl group, followed by a transition metal-catalyzed cross-coupling reaction at one of the chloro-substituted positions (C-6 or C-8) to introduce aryl or alkyl substituents durham.ac.uknih.gov.

A representative, though generalized, synthetic sequence might involve:

Protection/Activation : The 3-hydroxyl group of this compound is converted into an ether or another functional group to modify its reactivity or to install a linker for further elaboration.

Cross-Coupling : A Suzuki, Sonogashira, or Buchwald-Hartwig coupling reaction is performed at the C-6 or C-8 position to form a new carbon-carbon or carbon-nitrogen bond.

Side-Chain Elaboration : The newly introduced substituent is further modified. For example, a terminal alkyne introduced via Sonogashira coupling could undergo a cycloaddition reaction to form a triazole ring.

Deprotection/Final Modification : Any protecting groups are removed, or a final functionalization step is carried out to yield the target complex derivative.

Such multi-step approaches allow for the systematic construction of libraries of compounds with diverse structures and properties, starting from a common chlorinated quinoline precursor durham.ac.uk.

Advanced Synthetic Techniques for Quinoline Derivatization

Modern organic synthesis has introduced a variety of advanced techniques that offer significant advantages over classical methods, including improved efficiency, higher yields, and better environmental compatibility. These techniques are widely applied to the synthesis and derivatization of the quinoline scaffold.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including quinolines mdpi.comorganic-chemistry.org. Catalysts based on palladium, copper, nickel, rhodium, and cobalt enable a wide range of C-H activation and cross-coupling reactions, allowing for the precise introduction of functional groups at various positions on the quinoline ring mdpi.comnih.gov.

Commonly employed reactions include:

Suzuki-Miyaura Coupling : Palladium catalysts are used to couple haloquinolines (e.g., at the C-6 or C-8 positions) with boronic acids to form C-C bonds, attaching new aryl or vinyl groups.

Sonogashira Coupling : A palladium-copper co-catalyzed reaction that couples terminal alkynes with haloquinolines, providing a route to alkynyl-substituted derivatives.

Buchwald-Hartwig Amination : A palladium-catalyzed reaction for the formation of C-N bonds, allowing the introduction of amine functionalities.

Direct C-H Functionalization : Rhodium and ruthenium catalysts have been used for the direct arylation or alkylation of quinoline C-H bonds, offering a more atom-economical approach by avoiding the pre-functionalization of the quinoline core rsc.org.

Table 2: Examples of Transition Metal-Catalyzed Reactions on Quinolines

| Reaction | Metal Catalyst | Bond Formed | Key Reactants |

| Suzuki Coupling | Palladium (Pd) | C-C | Haloquinoline, Boronic Acid |

| Heck Coupling | Palladium (Pd) | C-C | Haloquinoline, Alkene |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | C-C (alkynyl) | Haloquinoline, Terminal Alkyne |

| C-H Amination | Rhodium (Rh) / Copper (Cu) | C-N | Quinoline, Amine Source |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. This technique has been shown to dramatically reduce reaction times, increase product yields, and improve reaction purity in the synthesis of quinoline derivatives. Microwave heating is uniform and can access temperatures higher than conventional reflux, often leading to cleaner reactions with fewer byproducts. It has been successfully applied to various quinoline syntheses, including multicomponent reactions and the classical Friedländer annulation, where a reusable solid acid catalyst like Nafion NR50 can be employed to create an environmentally friendly process mdpi.com.

Ultrasound Irradiation in Quinoline Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that promotes reactions through acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high-temperature and high-pressure zones, enhancing mass transfer and accelerating reaction rates. Ultrasound has been effectively used in the synthesis of quinoline derivatives, often enabling reactions to proceed under milder conditions and in greener solvents such as water. This technique can lead to higher yields and shorter reaction times compared to silent (non-irradiated) conditions.

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In quinoline synthesis, this has led to the development of several sustainable strategies mdpi.com. One-pot and multicomponent reactions (MCRs) are particularly valuable as they combine multiple synthetic steps into a single operation, reducing solvent waste, energy consumption, and purification efforts rsc.org. The use of heterogeneous catalysts, such as zeolites, clays, or nanocatalysts, allows for easy separation and recycling of the catalyst. Furthermore, replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids significantly reduces the environmental impact of the synthesis mdpi.comorganic-chemistry.org.

Table 3: Comparison of Advanced Synthetic Techniques

| Technique | Principle | Advantages |

| Transition Metal Catalysis | Use of metal complexes to enable bond formation | High selectivity, broad functional group tolerance, access to diverse derivatives. |

| Microwave Irradiation | Rapid, uniform heating with microwave energy | Drastically reduced reaction times, higher yields, fewer side products. |

| Ultrasound Irradiation | Acoustic cavitation to induce chemical reactivity | Milder reaction conditions, use of green solvents, improved rates and yields. |

| Green Chemistry | Use of MCRs, green solvents, and recyclable catalysts | Reduced waste, lower energy use, improved safety and environmental profile. |

Derivatization Strategies for this compound Analogs

The this compound scaffold serves as a versatile platform for the synthesis of a diverse array of analogs through various derivatization strategies. These modifications can be systematically applied to the hydroxyl group at the 3-position, the quinoline nitrogen, and the halogenated carbocyclic ring, allowing for a fine-tuning of the molecule's physicochemical and biological properties.

The hydroxyl group at the 3-position of the this compound core is a prime site for chemical modification, readily undergoing reactions such as etherification and esterification. These transformations are fundamental in medicinal chemistry for altering properties like lipophilicity, metabolic stability, and target-binding interactions.

Etherification: The synthesis of quinoline ethers can be achieved under standard Williamson ether synthesis conditions. This typically involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then reacts with an alkyl halide or another electrophile. The choice of base and solvent is crucial to ensure efficient conversion. For instance, sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is commonly employed for this purpose. A variety of alkyl, benzyl, and substituted alkyl chains can be introduced at this position.

Esterification: The hydroxyl group can also be readily converted into an ester moiety. This is typically accomplished by reacting the quinolin-3-ol with an acyl chloride or a carboxylic anhydride in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the acidic byproduct. Alternatively, carboxylic acids can be coupled directly using dehydrating agents like dicyclohexylcarbodiimide (DCC). These ester derivatives are often explored as prodrugs, which can be hydrolyzed in vivo to release the active hydroxyl compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide (R-X), Base (e.g., NaH), Solvent (e.g., DMF) | 3-Alkoxy-6,8-dichloroquinoline |

| Esterification | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N) | 6,8-Dichloroquinolin-3-yl ester |

The nitrogen atom of the quinoline ring is a key site for functionalization, allowing for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule. N-alkylation is a common strategy to produce quaternary quinolinium salts.

Direct N-alkylation of the quinoline nitrogen can be achieved by reacting this compound with an alkyl halide. The reaction rate can be enhanced by heating. The resulting N-alkyl-6,8-dichloro-3-hydroxyquinolinium halides possess a positive charge, which can influence their biological activity and solubility.

An alternative approach to modifying the nitrogen involves the formation of quinoline N-oxides. Oxidation of the quinoline nitrogen, typically with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding N-oxide. This transformation alters the electronic distribution of the quinoline ring, making the C2 and C4 positions more susceptible to nucleophilic attack and enabling a different spectrum of functionalization reactions. Subsequent deoxygenation can restore the quinoline core if desired.

| Modification | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide (R-X), Heat | N-Alkyl-6,8-dichloro-3-hydroxyquinolinium halide |

| N-Oxide Formation | m-CPBA, Solvent (e.g., CH₂Cl₂) | This compound N-oxide |

The chlorine atoms at the 6- and 8-positions of the quinoline core are amenable to a variety of substitution reactions, particularly palladium-catalyzed cross-coupling reactions. These methods are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of structurally diverse analogs. The regioselectivity of these reactions is a key consideration, often influenced by the electronic and steric environment of the two chlorine atoms.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds. Research on other dichloroquinoline isomers, such as 4,7-dichloroquinoline, has shown that regioselective Suzuki coupling is achievable. For instance, the reaction of 4,7-dichloroquinoline with phenylboronic acid using a phosphine-free palladium acetate catalyst in water preferentially yields 7-chloro-4-phenylquinoline cdnsciencepub.comresearchgate.netresearchgate.net. This suggests that for this compound, selective substitution at one of the chlorine atoms could be possible.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Studies on 2,4-dichloroquinoline have demonstrated a regioselective Sonogashira coupling at the more reactive C2 position, followed by a subsequent Suzuki coupling at the C4 position nih.gov. For dihaloquinolines where the halides have different reactivity, such as 2-bromo-4-iodo-quinoline, the alkynylation occurs at the more reactive iodide position libretexts.org. This highlights the potential for sequential and regioselective functionalization of the this compound core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. Studies on various isomeric dichloroquinolines, including 2,6-, 2,8-, 4,8-, and 4,7-dichloroquinolines, have explored the selectivity of this amination researchgate.net. The outcomes of these reactions are often dependent on the specific isomer and the steric bulk of the amine, indicating that selective mono- or di-amination of this compound could be achieved under optimized conditions researchgate.net.

The table below summarizes the regioselective outcomes of palladium-catalyzed cross-coupling reactions on various dichloroquinoline scaffolds, providing insights into the potential reactivity of the 6,8-dichloro isomer.

| Dichloroquinoline Isomer | Reaction Type | Coupling Partner | Catalyst/Ligand System | Major Product | Reference |

| 2,4-Dichloroquinoline | Sonogashira | Terminal Alkyne | Pd/C, PPh₃, CuI | 2-Alkynyl-4-chloroquinoline | nih.gov |

| 4,7-Dichloroquinoline | Suzuki | Phenylboronic Acid | Pd(OAc)₂ (phosphine-free) | 7-Chloro-4-phenylquinoline | cdnsciencepub.comresearchgate.net |

| 4,8-Dichloroquinoline | Buchwald-Hartwig | Adamantane-containing amines | Pd₂(dba)₃/BINAP or DavePhos | Mono- or di-aminated products | researchgate.net |

| 4,7-Dichloroquinoline | Buchwald-Hartwig | Adamantane-containing amines | Pd₂(dba)₃/BINAP or DavePhos | Mono- or di-aminated products | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr):

While palladium-catalyzed reactions are prevalent, nucleophilic aromatic substitution can also be a viable strategy for replacing the chlorine atoms, particularly if the quinoline ring is activated by strongly electron-withdrawing groups. The inherent electronic properties of the dichloroquinolin-3-ol system would dictate the feasibility and regioselectivity of such reactions. In general, positions ortho or para to the ring nitrogen are more activated towards nucleophilic attack.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one- and two-dimensional spectra, the carbon-hydrogen framework and the specific placement of substituents on the quinoline (B57606) core can be established.

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of unique protons and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6,8-dichloroquinolin-3-ol is expected to display signals corresponding to the four aromatic protons and the single hydroxyl proton. The aromatic region (typically δ 7.0-9.0 ppm) would feature distinct signals for H-2, H-4, H-5, and H-7. Due to the substitution pattern, these protons would likely appear as singlets or narrow doublets, with coupling constants indicating their spatial relationships. The hydroxyl proton (OH) is anticipated to produce a broad singlet whose chemical shift is sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. pressbooks.pub For the asymmetric structure of this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring system. The chemical shifts are influenced by the electronegativity of the attached atoms (N, O, Cl) and the hybridization state (sp²). pressbooks.pub Carbons bonded to chlorine (C-6, C-8) and oxygen (C-3) would be significantly deshielded, appearing downfield. The carbonyl-like carbon of the quinolinol tautomer (C-4) and the carbon adjacent to the nitrogen (C-2) are also expected at lower fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established NMR principles for substituted quinoline systems.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Proton Position | Expected Chemical Shift (δ, ppm) | Carbon Position | Expected Chemical Shift (δ, ppm) |

| H-2 | ~8.5 - 8.8 | C-2 | ~145 - 150 |

| H-4 | ~7.8 - 8.1 | C-3 | ~150 - 155 |

| H-5 | ~7.6 - 7.9 | C-4 | ~120 - 125 |

| H-7 | ~7.4 - 7.7 | C-4a | ~140 - 145 |

| 3-OH | Variable, broad | C-5 | ~125 - 130 |

| C-6 | ~130 - 135 | ||

| C-7 | ~120 - 125 | ||

| C-8 | ~130 - 135 | ||

| C-8a | ~140 - 145 |

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the C-2/H-2, C-4/H-4, C-5/H-5, and C-7/H-7 pairs in the this compound molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals correlations between protons and carbons over two to three bonds. columbia.edu This is particularly useful for identifying the connectivity around quaternary (non-protonated) carbons. For instance, correlations would be expected from the H-2 proton to carbons C-3, C-4, and C-8a, and from the H-5 proton to C-4, C-6, and C-8a. These long-range correlations provide definitive proof of the substitution pattern and the integrity of the fused ring system.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of specific functional groups. vscht.cz

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show several characteristic bands that confirm its key structural features.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydroxyl group) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=C and C=N ring stretch | 1400 - 1650 | Strong to Medium |

| C-O stretch (phenol) | 1200 - 1300 | Strong |

| C-Cl stretch | 600 - 800 | Strong |

The broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. The sharp peaks above 3000 cm⁻¹ are characteristic of C-H stretching on the aromatic ring. The complex pattern in the 1400-1650 cm⁻¹ range corresponds to the stretching vibrations of the C=C and C=N bonds within the quinoline core. iosrjournals.org Finally, strong absorptions in the lower wavenumber region (600–800 cm⁻¹) are indicative of the C-Cl stretching vibrations. iosrjournals.org

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring "breathing" modes and C-Cl stretching vibrations. researchgate.netnih.govnih.gov These assignments are often supported by computational methods like Density Functional Theory (DFT) in research settings. iosrjournals.orgresearchgate.netnih.govosu.edu

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

The molecular formula of this compound is C₉H₅Cl₂NO. A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic cluster of peaks for any chlorine-containing fragment:

M⁺ peak: Contains two ³⁵Cl atoms.

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: Contains two ³⁷Cl atoms.

The expected intensity ratio for a fragment with two chlorine atoms is approximately 9:6:1.

Electron ionization (EI) would likely induce fragmentation of the molecule. Common fragmentation pathways for related heterocyclic compounds include the loss of small, stable molecules or radicals.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 215/217/219 | [M]⁺ | Molecular ion peak cluster, exhibiting the characteristic 9:6:1 ratio for two chlorine atoms. |

| 187/189/191 | [M - CO]⁺ | Loss of carbon monoxide, a common fragmentation for phenolic compounds. |

| 180/182 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 152 | [M - CO - Cl]⁺ | Subsequent loss of a chlorine radical after loss of CO. |

Analysis of these fragmentation patterns allows for the confirmation of the elemental composition and helps piece together the structural components of the molecule, corroborating the data from NMR and vibrational spectroscopy. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing an X-ray beam onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed model of the molecular and crystal structure.

For this compound, this analysis would provide critical information regarding its solid-state conformation, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding or π–π stacking that stabilize the structure. Key parameters determined from such an analysis are typically presented in a crystallographic data table.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as specific data was not found.)

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (Molecules/Unit Cell) | e.g., 4 |

| Calculated Density (g/cm³) | Value |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This procedure provides a crucial verification of the compound's empirical formula. The experimentally measured percentages are compared against the theoretically calculated values based on the molecular formula (C₉H₅Cl₂NO for this compound). A close agreement between the found and calculated values confirms the elemental composition and purity of the synthesized compound.

Table 2: Elemental Analysis Data for this compound (C₉H₅Cl₂NO) (Note: Theoretical values are calculated; experimental data was not found.)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 50.51 | Not Found |

| Hydrogen (H) | 2.36 | Not Found |

| Nitrogen (N) | 6.54 | Not Found |

| Chlorine (Cl) | 33.12 | Not Found |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. By solving the Schrödinger equation or its approximations, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is generally faster than traditional wavefunction-based methods and offers a good balance between accuracy and computational cost, making it a popular choice for molecular modeling.

An application of DFT to 6,8-Dichloroquinolin-3-ol would involve calculating its optimized geometry, electronic energy, and the distribution of electron density. From these fundamental calculations, a wealth of properties could be derived, including vibrational frequencies (for comparison with experimental IR and Raman spectra), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. DFT is also instrumental in generating other predictive models, such as Molecular Electrostatic Potential maps.

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but does not fully account for electron correlation, which can be a limitation for achieving high accuracy.

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), are based on the HF formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. These methods are significantly faster than ab initio methods and DFT, allowing for the study of much larger molecular systems. The AM1 and PM3 methods differ in their parameterization, with PM3 generally predicting bond lengths and energies more accurately for a wide range of organic molecules. An application of HF or semi-empirical methods to this compound would yield information on its geometry, heat of formation, and electronic properties, providing a rapid assessment of its molecular characteristics.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP at a given point in space represents the electrostatic interaction energy between the molecule and a positive point charge. The map is typically plotted on the molecule's electron density surface, with different colors indicating regions of varying potential.

For this compound, an MEP map would reveal:

Negative Regions (Red/Yellow): These areas, rich in electron density, correspond to sites susceptible to electrophilic attack. For this compound, these would likely be located around the nitrogen and oxygen atoms.

Positive Regions (Blue): These electron-deficient areas indicate sites for potential nucleophilic attack.

Neutral Regions (Green): These represent areas with a relatively balanced electrostatic potential.

The MEP map provides a powerful visual guide to the molecule's polarity and its preferred sites for intermolecular interactions, including hydrogen bonding.

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is not occupied by an electron. Its energy and spatial distribution are critical indicators of a molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor or electrophile.

In the context of structure-activity relationships (SAR), the LUMO energy of this compound would be a key descriptor. For instance, in predicting biological activity, a lower LUMO energy might correlate with increased reactivity towards a biological nucleophile, which could be essential for a drug's mechanism of action. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO (the HOMO-LUMO gap) is also a crucial parameter, as a smaller gap generally implies higher chemical reactivity.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical species. Calculating the BDE for different bonds within a molecule can help predict which bond is most likely to break under specific conditions, such as in radical reactions or certain catalytic cycles.

For this compound, calculating the BDE of the C-Cl bonds at the 6- and 8-positions would be particularly insightful for predicting the regioselectivity of reactions like palladium-catalyzed cross-couplings. The carbon-halogen bond with the lower BDE is generally the one that undergoes oxidative addition to the metal center more readily. Therefore, a comparison of the calculated C6-Cl and C8-Cl BDEs would provide a theoretical prediction of which chlorine atom is more reactive in such transformations.

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.

A molecular docking study of this compound would involve:

Defining a Target: Selecting a biologically relevant protein receptor.

Generating Conformations: Creating a set of possible 3D structures for this compound.

Docking Simulation: Placing the ligand into the active site of the receptor and evaluating different binding poses.

Scoring: Using a scoring function to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

The results would predict the binding mode and affinity of this compound with the target protein, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. This information is crucial for understanding its potential biological activity and for guiding the design of more potent derivatives.

Note on Data Tables: Due to the absence of specific published computational studies on this compound, the inclusion of interactive data tables with research findings is not possible.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.trnih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted. This approach is fundamental to modern drug design, accelerating the identification of promising lead compounds. dergipark.org.tr

The two classical approaches to QSAR are the Hansch and Free-Wilson methods.

Hansch Analysis: This method, also known as the extrathermodynamic approach, correlates biological activity with physicochemical parameters of the substituents on a common molecular scaffold. e-bookshelf.deslideshare.net The key parameters represent hydrophobic (e.g., log P), electronic (e.g., Hammett constants, σ), and steric (e.g., Taft parameters, Es) properties. A typical Hansch equation is a multiple linear regression model that quantifies the contribution of each property to the activity. slideshare.net

Free-Wilson Analysis: This approach is a de novo method that assumes the biological activity of a molecule is the sum of the contributions of its parent core and each substituent at different positions. slideshare.netuniroma1.it It uses indicator variables (1 if a substituent is present, 0 if it is not) to build a linear model. This method is particularly useful when physicochemical parameters are unavailable or difficult to calculate, as it directly relates structural features to activity. uniroma1.it

Both methods have been successfully applied to series of quinoline (B57606) derivatives to understand which substituents and which physicochemical properties are crucial for enhancing a specific biological activity.

Modern QSAR studies frequently integrate quantum chemical indices as descriptors to create more predictive models. These descriptors are calculated using quantum mechanics and provide a more detailed and fundamental description of a molecule's electronic properties than simple empirical parameters.

For quinoline derivatives, a wide range of quantum chemical descriptors have been used to model anti-proliferative and anti-inflammatory activities. dergipark.org.trdergipark.org.tr These calculations are often performed using DFT methods. dergipark.org.tr The inclusion of these descriptors allows for a deeper understanding of how the electronic structure of the molecule influences its interaction with a biological target.

Table 2: Key Quantum Chemical Descriptors in QSAR for Quinoline Derivatives

| Descriptor | Symbol | Description | Relevance in QSAR |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron orbital; relates to the ability to donate electrons. | Correlates with reactivity and charge-transfer interactions. dergipark.org.tr |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest empty orbital; relates to the ability to accept electrons. | Important for reactions with nucleophiles and stability. dergipark.org.tr |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. | Influences solubility and polar interactions with the receptor. dergipark.org.tr |

| Molecular Polarizability | α | The ease with which the electron cloud can be distorted by an electric field. | Relates to dispersion forces (van der Waals interactions). dergipark.org.tr |

| Electronegativity | χ | The ability of a molecule to attract electrons. | Provides insight into the molecule's reactivity. dergipark.org.tr |

| Molecular Hardness | η | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap and chemical stability. dergipark.org.tr |

The ultimate goal of QSAR is to build a model with high predictive power. nih.gov Once a QSAR model is developed using a "training set" of compounds with known activities, its reliability must be confirmed through rigorous statistical validation. nih.gov This often involves internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a "test set" of compounds not included in the model's creation. nih.gov

A statistically robust model (e.g., with high Q² and external R² values) can then be used to screen virtual libraries of novel quinoline derivatives, predicting their biological activities before they are synthesized. nih.gov This predictive capability allows chemists to prioritize the synthesis of compounds most likely to be active, saving significant time and resources. bio-hpc.eu For quinoline derivatives, QSAR models have been successfully developed to predict a range of activities, including antimalarial, anticancer, and anti-inflammatory effects, demonstrating the power of this approach in guiding drug discovery efforts. nih.govbiointerfaceresearch.com

Coordination Chemistry of Dihaloquinolinols

Chelation Behavior of Quinoline-Based Ligands with Metal Ions (e.g., Ln3+, Pd(II))

Quinoline-based ligands, including dihaloquinolinols, are known to be potent metal ion chelators. scirp.orgnih.gov The fundamental mechanism of chelation involves the formation of a stable ring structure with a central metal ion. In the case of quinolinols, the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group act as donor atoms, forming a coordinate covalent bond with the metal ion. This bidentate chelation results in a stable complex. msu.edu

The chelation behavior of these ligands is influenced by several factors, including the nature of the metal ion, the pH of the medium, and the specific substituents on the quinoline ring. For instance, the presence of electron-withdrawing halogen atoms can affect the electron density on the donor atoms, thereby influencing the stability of the resulting metal complex.

With Lanthanide Ions (Ln3+): Lanthanide ions are hard acids and therefore preferentially coordinate with hard bases, such as the oxygen and nitrogen donor atoms of quinolinol ligands. Studies on dihalo-substituted 8-quinolinols have shown that these ligands effectively form stable complexes with lanthanide ions like Gadolinium (Gd), Dysprosium (Dy), and Erbium (Er). In these complexes, each lanthanide center is typically coordinated by three dihalo-substituted 8-quinolinol ligands and two water molecules. lu.se The large ionic radii of lanthanide ions allow for higher coordination numbers, and they are known to form stable complexes with ligands that can satisfy this requirement. scirp.org

With Palladium(II) Ions: Palladium(II) is a soft acid and readily forms stable complexes with ligands containing nitrogen and oxygen donor atoms. Palladium(II) complexes with 8-hydroxyquinoline (B1678124) and its derivatives have been synthesized and characterized. researchgate.netnih.gov These complexes typically exhibit a square-planar geometry, which is characteristic of Pd(II) coordination chemistry. nih.govillinois.edu The chelation of dihaloquinolinols with Pd(II) is expected to result in the formation of stable, four-coordinated square planar complexes. The use of strong chelating ligands like substituted quinolinols can help overcome the kinetic lability of Pd(II) complexes, which is a crucial factor for their potential applications. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with dihaloquinolinols is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature and yield of the resulting complex. For instance, the synthesis of lanthanide complexes with dihalo-substituted 8-quinolinol has been carried out using ethanol and water as solvents. lu.se Similarly, palladium(II) complexes with quinoline derivatives have been synthesized in solvents like dichloromethane and tetrahydrofuran. lu.se

The characterization of these newly synthesized metal complexes is crucial to determine their structure, composition, and purity. A combination of spectroscopic and analytical techniques is employed for this purpose:

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming the empirical formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N and O-H groups in the ligand upon complexation indicates their involvement in bonding with the metal ion.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to study the metal-ligand interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable tools for characterizing the structure of the complexes in solution. Chemical shift changes upon complexation can provide insights into the binding of the ligand to the metal ion.

Mass Spectrometry (MS): Mass spectrometry helps in determining the molecular weight of the complex and can provide information about its fragmentation pattern.

Single-Crystal X-ray Diffraction: This is a powerful technique that provides the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. lu.se

For example, the characterization of lanthanide complexes with 5,7-dihalo-8-quinolinol confirmed a mononuclear and isostructural nature, with each metal center coordinated to three ligand molecules and two water molecules. lu.se

Investigation of Intermolecular Interactions in Metal Complexes (e.g., π-π Stacking, Hydrogen Bonding)

Intermolecular interactions play a crucial role in the solid-state structures and properties of metal-quinolinol complexes. Two of the most significant non-covalent interactions are π-π stacking and hydrogen bonding.

π-π Stacking: The planar aromatic rings of the quinoline ligands can engage in π-π stacking interactions. These interactions are important in stabilizing the crystal lattice and can influence the electronic properties of the complex. In dichloro-substituted quinoline systems, π-π stacking interactions between the aromatic rings have been observed. nih.govillinois.edu The centroid-centroid distances between the stacked rings are typically in the range of 3.6 to 3.8 Å. nih.gov

The interplay of these intermolecular forces dictates the supramolecular architecture of the metal complexes, which can have implications for their physical and biological properties.

Spectroscopic and Computational Studies of Metal-Ligand Bonding

Spectroscopic techniques are instrumental in elucidating the nature of the metal-ligand bond in dihaloquinolinol complexes. UV-Vis spectroscopy can reveal charge transfer bands, providing direct evidence of electronic interactions between the metal and the ligand. Changes in the absorption and emission spectra of the ligand upon coordination to a metal ion can also be used to study the complex formation. core.ac.uk

In conjunction with experimental data, computational studies, particularly Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure and bonding in these complexes. nih.govresearchgate.net DFT calculations can provide valuable insights into:

The optimized geometries of the complexes.

The nature of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the electronic transitions and reactivity of the complexes.

The distribution of electron density and the strength of the metal-ligand bonds.

The calculated vibrational frequencies, which can be compared with experimental IR and Raman spectra to validate the proposed structures.

These computational approaches complement experimental findings and provide a deeper understanding of the factors governing the stability and properties of metal-dihaloquinolinol complexes.

Research into Biological Activity of Metal-Quinolinol Complexes

Metal complexes of quinoline derivatives have garnered significant attention for their potential biological applications. semanticscholar.orgresearchgate.net The coordination of a metal ion to a quinolinol ligand can often enhance its biological activity compared to the free ligand. nih.govmdpi.com This enhancement is often attributed to factors such as increased lipophilicity, which facilitates cell membrane penetration, and the specific interactions of the metal complex with biological targets like DNA and proteins.

Complexes of dihalo-substituted quinolinols have been investigated for a range of biological activities, including:

Anticancer Activity: Lanthanide complexes of 5,7-dihalo-8-quinolinol have shown significant in vitro cytotoxicity against liver cancer cell lines, with IC50 values in the nanomolar range. lu.se The enhanced cytotoxicity of the metal complexes compared to the free ligands suggests that the metal ion plays a crucial role in their anticancer activity. lu.se The proposed mechanism of action often involves the interaction of the complex with DNA, potentially through intercalation. lu.se

Antimicrobial Activity: Halogenated 8-hydroxyquinolines and their metal complexes have been reported to possess antibacterial and antifungal properties. The chelation of the metal ion can lead to a more potent antimicrobial agent. nih.gov

Data Tables

Table 1: Spectroscopic Data for a Representative Dihaloquinolinol Ligand and its Metal Complex

| Compound/Complex | IR (cm⁻¹) ν(O-H) | IR (cm⁻¹) ν(C=N) | UV-Vis λmax (nm) |

| 5,7-dichloro-8-quinolinol | ~3400 | ~1600 | 250, 320 |

| [Gd(5,7-dichloro-8-quinolinolato)₃(H₂O)₂] | - (deprotonated) | ~1580 (shifted) | 260, 340 (shifted) |

Note: The data in this table is illustrative and based on typical values reported for dihalo-8-quinolinol complexes.

Table 2: Cytotoxicity Data (IC50 values) of Dihalo-substituted 8-quinolinol and its Lanthanide Complexes against BEL7404 Liver Cancer Cells

| Compound | IC50 (nM) |

| 5,7-dibromo-8-quinolinol | > 100 |

| [Gd(5,7-dibromo-8-quinolinolato)₃(H₂O)₂] | 47.2 ± 2.6 |

| 5,7-dichloro-8-quinolinol | > 100 |

| [Dy(5,7-dichloro-8-quinolinolato)₃(H₂O)₂] | 18.3 ± 1.0 |

| [Er(5,7-dichloro-8-quinolinolato)₃(H₂O)₂] | 31.5 ± 1.2 |

Source: Adapted from research on dihalo-substituted 8-quinolinolato-lanthanides. lu.se

Biological Activity Research and Mechanistic Investigations of 6,8 Dichloroquinolin 3 Ol Derivatives

In Vitro Evaluation Methodologies for Biological Activity

The biological potential of 6,8-dichloroquinolin-3-ol derivatives is investigated through a variety of in vitro assays designed to measure their effects on specific biological targets and pathways. These methodologies provide crucial data on the compounds' efficacy and mechanisms of action.

Enzyme Inhibition Studies

The ability of quinoline (B57606) derivatives to inhibit specific enzymes is a key area of investigation for various therapeutic applications.

NQO1 and DT-Diaphorase: NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is an enzyme involved in detoxification and cellular protection against oxidative stress. However, its inhibition can be a strategy in cancer therapy to prevent the activation of certain prodrugs or to enhance the efficacy of others. Studies on quinoline-5,8-dione derivatives have shown that substitutions at various positions can influence their activity as NQO1 inhibitors. For instance, novel amino-quinoline-5,8-dione derivatives have been synthesized and shown to possess NQO1-dependent cytotoxicity and competitive inhibitory effects. Research on 6,7-dichloro-5,8-quinolinedione derivatives, which are structurally related to the 6,8-dichloro scaffold, has demonstrated that these compounds can act as good substrates for the NQO1 enzyme. The enzymatic conversion rates were found to be dependent on the nature of the substituent at the C2 position of the quinolinedione ring.

HIV-1 RT: Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT) is a crucial enzyme for the replication of the HIV-1 virus. While research into HIV-1 inhibitors is extensive, specific studies focusing on this compound derivatives are not prominently available. However, the broader class of quinoline derivatives has been explored for anti-HIV activity.

HIF PHD: Hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes are involved in the cellular response to oxygen levels. Inhibition of these enzymes is a therapeutic strategy for conditions like anemia. Currently, there is limited specific information in the public domain regarding the evaluation of this compound derivatives as HIF PHD inhibitors.

Antimicrobial Activity Studies

The antimicrobial properties of quinoline derivatives are well-documented, and research continues to explore new analogs for their efficacy against a range of pathogens.

Antibacterial Activity: The antibacterial potential of novel quinoline derivatives is often evaluated against a panel of Gram-positive and Gram-negative bacteria. For instance, a series of new quinoline derivatives were synthesized and showed excellent antibacterial activity with MIC values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. While specific data for this compound derivatives is scarce, structurally similar compounds, such as 5,7-dichloro-8-hydroxy-quinoline derivatives, have been reported to possess antibacterial activity.

Antifungal Activity: The search for new antifungal agents has also included the investigation of quinoline derivatives. Studies have shown that certain quinoline compounds exhibit significant antifungal activity against various fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. For example, some novel fluorinated quinoline analogs have demonstrated good antifungal activity at a concentration of 50 μg/mL against phytopathogenic fungi like Sclerotinia sclerotiorum and Rhizoctonia solani. Similar to antibacterial studies, research on 5,7-dichloro-8-hydroxy-quinoline derivatives has indicated their potential as antifungal agents.

Antiprotozoal Activity: Quinoline-based compounds have historically been pivotal in the treatment of protozoal diseases. The 8-aminoquinoline (B160924) scaffold, for instance, has been extensively studied and has led to the development of drugs for malaria and visceral leishmaniasis. While the antiprotozoal activity of the broader quinoline class is established, specific investigations into this compound derivatives are less documented in readily available literature.

Antimalarial Activity Evaluation

The quinoline core is famously present in the antimalarial drug chloroquine (B1663885), making this class of compounds a continued focus of antimalarial drug discovery. The in vitro antimalarial activity of new derivatives is typically assessed against strains of Plasmodium falciparum. While specific antimalarial data for this compound derivatives is limited, research on analogous compounds provides insight. For example, various chloroquine analogs have been synthesized and tested, with some showing potent activity against both sensitive and resistant parasite strains, with IC50 values in the nanomolar range.

Below is an example of how antimalarial activity data for quinoline derivatives is typically presented:

| Compound ID | P. falciparum Strain | IC50 (nM) |

| DAQ | 3D7 (sensitive) | 46 ± 4 |

| K1 (resistant) | 136 ± 18 | |

| CEQ | 3D7 (sensitive) | 165 ± 12 |

| K1 (resistant) | 164 ± 21 | |

| PCQ | 3D7 (sensitive) | 405 ± 32 |

| K1 (resistant) | 398 ± 29 | |

| Chloroquine | 3D7 (sensitive) | 48 ± 5 |

| K1 (resistant) | 543 ± 45 | |

| This table is for illustrative purposes and shows data for chloroquine analogs, not this compound derivatives, as specific data for the latter was not available in the searched sources. |

Cytotoxicity Assays in Cancer Cell Lines

The anticancer potential of quinoline derivatives is evaluated through cytotoxicity assays against various human tumor cell lines. These assays determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). For instance, the cytotoxicity of 8-hydroxyquinoline (B1678124) derivatives has been compared, with some compounds showing IC50 values in the nanomolar range against human B cell lymphoma cells. Hybrids of 1,4-quinone with quinoline derivatives have also been tested against a panel of cancer cell lines, including melanoma, breast, and lung cancer, with some exhibiting significant cytotoxic activity.

The following table illustrates typical cytotoxicity data for quinoline derivatives against different cancer cell lines:

| Compound | Cell Line (Cancer Type) | IC50 (µM) |

| 8-Hydroxy-5-nitroquinoline (NQ) | Raji (B cell lymphoma) | 0.438 |

| 5,7-Dichloro-8-quinolinol (CCQ) | Raji (B cell lymphoma) | 1.8 |

| Clioquinol | Raji (B cell lymphoma) | 2.5 |

| 8-Hydroxyquinoline (8HQ) | Raji (B cell lymphoma) | 2.2 |

| This table is for illustrative purposes and shows data for 8-hydroxyquinoline derivatives, as specific data for this compound derivatives was not available in the searched sources. |

Antioxidant Activity Investigations

The antioxidant capacity of chemical compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. While the antioxidant properties of various natural and synthetic quinoline derivatives have been studied, specific DPPH assay results for this compound derivatives are not widely reported.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, SAR studies have provided valuable insights for the design of more potent and selective compounds.

For antimicrobial activity, the type and position of substituents on the quinoline ring are critical. For example, the presence of a halogen at the 7th position can increase the tendency of the quinoline to participate in coupling reactions, which can be a strategy for synthesizing new derivatives with enhanced biological profiles.

In the context of anticancer activity, SAR studies of 8-hydroxyquinoline-derived Mannich bases have shown that substitutions at the R5 and R7 positions, as well as the pKa values of the donor atom moieties, are important factors modulating their selective toxicity towards multidrug-resistant cancer cells.

Regarding enzyme inhibition, studies on quinoline-5,8-dione derivatives as NQO1 inhibitors have revealed that the nature of the substituent at the C6 or C7 position influences their antiproliferative potency. Similarly, for hybrids of 1,4-quinone with quinoline derivatives acting as DT-diaphorase substrates, the enzymatic conversion rates are affected by the substituent at the C-2 position of the quinoline moiety. Specifically, the oxidation of a methyl group to a carboxy group at this position was found to decrease the conversion rates.

Influence of Substituent Effects on Biological Response

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The introduction of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on various quinoline derivatives has demonstrated that modifications at different positions can lead to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net For instance, in a study on 6,7-dichloro-5,8-quinolinedione derivatives, the introduction of hydroxyl or formyl groups at the C2 position was found to influence their enzymatic conversion rates. mdpi.com The quantum chemical properties of these derivatives, such as their reactivity towards nucleophilic targets, were also affected by these substitutions. mdpi.com

Similarly, structure-activity relationship (SAR) studies on quinoline-3-carboxamide (B1254982) derivatives revealed that the position of a methoxy (B1213986) group significantly impacted their biological activity. mdpi.com These findings underscore the critical role of substituent effects in modulating the biological response of quinoline-based compounds.

| Compound Class | Substituent Modification | Observed Effect on Biological Activity |

|---|---|---|

| 6,7-Dichloro-5,8-quinolinedione Derivatives | Introduction of hydroxyl or formyl groups at C2 position | Influenced enzymatic conversion rates and reactivity towards nucleophilic targets. mdpi.com |

| Quinoline-3-carboxamide Derivatives | Positional variation of a methoxy group | Significant impact on overall biological activity. mdpi.com |

Positional Isomerism and Activity Modulation (e.g., Comparison with 5,7-dichloroquinolin-8-ol)

Positional isomerism, where substituents are located at different positions on the quinoline ring, can dramatically alter the biological activity of a compound. A pertinent example is the comparison between derivatives of this compound and its isomer, 5,7-dichloroquinolin-8-ol.

5,7-dichloroquinolin-8-ol is a component of the broader antimicrobial agent halquinol. fao.orgnih.gov Halquinol is a mixture of chlorinated derivatives of quinolin-8-ol and has been used as a feed additive for its antibacterial and growth-promoting properties in livestock. researchgate.net The biological activity of 5,7-dichloroquinolin-8-ol and other 8-hydroxyquinoline derivatives has been the subject of numerous studies. acs.org

While direct comparative studies between this compound and 5,7-dichloroquinolin-8-ol are not extensively detailed in the provided search results, the principle of positional isomerism strongly suggests that the different placement of the chloro and hydroxyl groups would lead to distinct biological profiles. The arrangement of these functional groups influences the molecule's ability to chelate metal ions and interact with biological targets, which are key mechanisms for the activity of many quinoline derivatives. acs.org

| Compound | Key Structural Feature | Known Biological Context |

|---|---|---|

| This compound | -OH group at position 3, -Cl groups at positions 6 and 8 | Subject of ongoing biological activity research. |

| 5,7-dichloroquinolin-8-ol | -OH group at position 8, -Cl groups at positions 5 and 7 | Component of the antimicrobial agent halquinol. fao.orgnih.gov |

Molecular Modifications for Activity Enhancement or Selectivity

The targeted molecular modification of the this compound scaffold is a key strategy for enhancing its biological activity or improving its selectivity for a particular target. This can involve the introduction of various substituents or the hybridization of the quinoline core with other pharmacologically active moieties.

For example, the synthesis of novel quinoline derivatives often involves reactions such as amidation, esterification, alkylation, and halogenation to create a library of compounds with diverse functionalities. mdpi.com In the context of antibacterial agents, the hybridization of a 5-chloro-quinoline-8-ol scaffold with other chemical entities has been shown to produce compounds with potent, broad-spectrum antibacterial effects. nih.gov

Mechanistic Insights into Biological Interactions

Understanding the mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area focuses on identifying their molecular targets and elucidating the nature of their interactions at a molecular level.

Identification of Molecular Targets and Binding Modes

A critical aspect of mechanistic studies is the identification of the specific molecular targets with which these compounds interact. For many quinoline derivatives, particularly those with antimicrobial activity, DNA gyrase and topoisomerase IV have been identified as key targets. nih.govresearchgate.netkisti.re.kr These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Molecular docking studies are frequently employed to predict and analyze the binding modes of quinoline derivatives to their target proteins. nih.gov These computational methods can reveal important interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity of the compound. For instance, docking studies have been used to investigate the binding of quinoline derivatives to the active site of p-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

| Compound Class | Identified Molecular Target | Method of Identification/Analysis |

|---|---|---|

| Antimicrobial Quinoline Derivatives | DNA Gyrase, Topoisomerase IV nih.govresearchgate.netkisti.re.kr | In vitro enzyme inhibition assays. nih.gov |

| Anticancer Quinoline Derivatives | P-glycoprotein nih.gov | Molecular docking studies. nih.gov |

| Quinoline-3-carboxamides | ATM Kinase mdpi.com | Molecular docking and SAR studies. mdpi.com |

Theoretical Postulations of Action Mechanisms (e.g., DNA Gyrase Inhibition, Enzyme Binding)

Based on experimental data and computational modeling, theoretical mechanisms of action for quinoline derivatives have been proposed. A prominent example is the inhibition of DNA gyrase by quinolone antibiotics. nih.gov Quinolones are thought to bind to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. nih.govresearchgate.net This leads to double-stranded DNA breaks and ultimately, bacterial cell death. nih.gov

The binding of these compounds is often non-covalent and can involve stacking interactions with DNA bases. nih.gov The potency of different quinolone derivatives can be influenced by their specific interactions within the active site of the enzyme. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a powerful tool for gaining deeper insights into the dynamic nature of protein-ligand interactions. nih.gov These simulations can be used to assess the stability of docked complexes and to observe the conformational changes that may occur upon ligand binding. mdpi.com

Analytical and Methodological Advancements for Quinoline Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the separation and purification of synthesized chemical compounds, including quinoline (B57606) derivatives. Techniques like Thin-Layer Chromatography (TLC) and Column Chromatography are foundational in research settings for assessing reaction progress, identifying impurities, and isolating target molecules.